Product packaging for Methyl 3-bromo-4-chlorobenzoate(Cat. No.:CAS No. 107947-17-1)

Methyl 3-bromo-4-chlorobenzoate

Cat. No.: B174562
CAS No.: 107947-17-1
M. Wt: 249.49 g/mol
InChI Key: CLRJXWANIVYEHH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chlorobenzoate (CAS 107947-17-1) is a halogenated benzoate ester with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 . This compound serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. Its structure, featuring both bromo and chloro substituents on the aromatic ring, makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are essential for creating complex biaryl systems and active pharmaceutical ingredients (APIs) . Related chlorobenzoate esters are frequently investigated in environmental science for studying microbial biodegradation pathways of halogenated aromatic pollutants, providing insight into bioremediation strategies . As a solid, it has a reported boiling point of approximately 280°C and a flash point of around 123°C . Researchers should note that this compound is classified with the signal word "Warning" and may cause skin and eye irritation, so appropriate personal protective equipment (PPE) is recommended . This product is intended for Research and Development use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B174562 Methyl 3-bromo-4-chlorobenzoate CAS No. 107947-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRJXWANIVYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625168
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107947-17-1
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of Methyl 3 Bromo 4 Chlorobenzoate

Esterification Approaches from Carboxylic Acid Precursors

The most direct methods for synthesizing Methyl 3-bromo-4-chlorobenzoate begin with 3-bromo-4-chlorobenzoic acid. These approaches focus on the conversion of the carboxylic acid group into a methyl ester.

Acid-Catalyzed Esterification of 3-Bromo-4-chlorobenzoic Acid with Methanol (B129727)

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromo-4-chlorobenzoic acid with methanol. This reaction is typically facilitated by a strong acid catalyst. The process generally involves heating the carboxylic acid and an excess of methanol under reflux to drive the equilibrium towards the formation of the ester.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) gas. chemicalbook.com Another documented approach uses chlorotrimethylsilane (B32843) in methanol at room temperature, which has been reported to produce the desired ester in high yield. chemicalbook.com

Reaction Scheme: Acid-Catalyzed Esterification

3-Bromo-4-chlorobenzoic acid + Methanol --(Acid Catalyst)--> this compound + Water

ReactantReagentSolventConditionsYield
3-Bromo-4-chlorobenzoic acidChlorotrimethylsilaneMethanolRoom temperature, stirred over a weekend93% chemicalbook.com
4-Bromo-2-chlorobenzoic acidHCl (gas)MethanolReflux, overnight94% chemicalbook.com

Synthesis via Acyl Chloride Intermediates and Methanolysis

An alternative two-step pathway involves the initial conversion of 3-bromo-4-chlorobenzoic acid into its more reactive acyl chloride derivative, 3-bromo-4-chlorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol (methanolysis) to yield this compound. This method is often preferred when the direct esterification is slow or gives low yields.

The formation of the acyl chloride is generally performed in an inert solvent. asianpubs.org The subsequent reaction with methanol is typically rapid and can be carried out at room temperature.

Reaction Scheme: Acyl Chloride Formation and Methanolysis

Step 1: 3-Bromo-4-chlorobenzoic acid + Thionyl Chloride --> 3-Bromo-4-chlorobenzoyl chloride + SO₂ + HCl

Step 2: 3-Bromo-4-chlorobenzoyl chloride + Methanol --> this compound + HCl

Starting MaterialReagent for Acyl ChlorideSolventSubsequent ReagentConditions
2-Bromo-4-chlorobenzoic acidThionyl chlorideToluene (B28343)MethanolReflux for acyl chloride; room temp for esterification asianpubs.org
3-Bromo-4-methylbenzoic acidOxalyl chloride, DMF (cat.)DichloromethaneMethanolAmbient temp for acyl chloride; subsequent methanolysis

Palladium-Catalyzed Carbonylation and Esterification Routes

More advanced synthetic strategies employ palladium catalysts to construct the carboxylate group. nih.gov These methods typically start with an aryl halide precursor, such as 1,2-dibromo-4-chlorobenzene. The reaction involves the introduction of a carbonyl group using carbon monoxide (CO) gas, followed by trapping with methanol to form the methyl ester. scispace.com

This process, known as alkoxycarbonylation, requires a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and a base. nih.govscispace.com These reactions can be performed at atmospheric pressure of CO, making them more accessible than high-pressure methods. nih.gov While highly effective, the scope can be limited by the stability of the catalyst and the reactivity of the substrate. scispace.com Carbon monoxide surrogates, such as molybdenum hexacarbonyl or 2,4,6-trichlorophenyl formate, can also be utilized to avoid handling gaseous CO directly. jst.go.jpd-nb.info

Consideration of Scalable and Industrial Synthesis Parameters

For large-scale production, factors such as cost, safety, and efficiency become paramount. The esterification of 3-bromo-4-chlorobenzoic acid is often favored for its use of less expensive reagents compared to palladium-catalyzed routes. researchgate.net However, scaling up reactions, particularly those involving exothermic steps or hazardous reagents like thionyl chloride, requires careful control of reaction parameters. asianpubs.orgresearchgate.net Jacketed reactors with precise temperature control are essential to manage heat generated during the reaction and prevent undesirable side reactions. researchgate.net

Application of Continuous Flow Reactors in Production

Industrial production is increasingly moving from traditional batch processing to continuous flow manufacturing. frontiersin.org Continuous flow reactors offer significant advantages for the synthesis of compounds like this compound, including superior heat and mass transfer, enhanced safety, and improved reproducibility. frontiersin.org These systems allow for precise control over reaction conditions, such as temperature and residence time, which can lead to higher yields and purity. The use of flow chemistry is particularly beneficial for managing highly exothermic or rapid reactions, making it a key technology for the safe and efficient industrial-scale production of fine chemicals and pharmaceutical intermediates. nih.gov

Exploration of Novel Synthetic Pathways and Mechanistic Studies

Research into the synthesis of halogenated benzoates continues to yield novel methodologies. One area of innovation is the use of mechanochemistry, where reactions are induced by mechanical force in a ball mill. d-nb.info Palladium-catalyzed carbonylations have been successfully performed using this solvent-free technique, with a solid CO source like molybdenum hexacarbonyl. d-nb.info This approach offers benefits in terms of reduced solvent waste and potentially different reaction kinetics.

Mechanistic studies provide deeper insight into these transformations. For instance, investigations into palladium-catalyzed carbonylations have led to the isolation and characterization of catalytic intermediates, such as (Xantphos)Pd(Br)benzoyl complexes. nih.govscispace.com X-ray crystal structures of these intermediates have revealed unusual coordination geometries that help to explain the reactivity and efficacy of the catalyst system. nih.gov Understanding these mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic pathways.

Chemical Reactivity and Transformations of Methyl 3 Bromo 4 Chlorobenzoate

Nucleophilic Substitution Reactions Involving Halogen Atoms

The benzene (B151609) ring of Methyl 3-bromo-4-chlorobenzoate is substituted with two halogen atoms, bromine and chlorine. These atoms can be displaced by nucleophiles in nucleophilic aromatic substitution (SNA) reactions. The success of such reactions is contingent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this molecule, the methyl ester group acts as a moderate electron-withdrawing group, facilitating nucleophilic attack.

Displacement of Bromine and Chlorine for C-X Bond Formation

The relative reactivity of the bromine and chlorine atoms in nucleophilic aromatic substitution is a key consideration. Generally, in dihalogenated aromatic compounds, the halogen that is more readily displaced depends on factors such as the nature of the nucleophile, the reaction conditions, and the electronic environment of the carbon-halogen bond. While specific studies on the selective displacement of bromine versus chlorine in this compound are not extensively detailed in the provided search results, general principles of nucleophilic aromatic substitution suggest that the carbon-bromine bond is typically weaker than the carbon-chlorine bond, which might favor the displacement of bromide. However, the position of the halogens relative to the activating ester group also plays a crucial role.

For instance, copper-catalyzed amination reactions have been successfully employed for various bromobenzoic acids, suggesting a potential pathway for the displacement of the bromine atom in this compound with amines to form C-N bonds.

Ester Group Functionalization and Transesterification Reactions

The methyl ester group of this compound can undergo a range of functionalization reactions. These transformations allow for the modification of the carboxyl group, providing access to a variety of other functional derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid, under acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis, enabling the subsequent conversion of the carboxylic acid to other functional groups.

Amidation: The methyl ester can react with primary or secondary amines to form the corresponding amides. This transformation is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst.

Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 3-bromo-4-chlorobenzoate.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the bromine atom, the chlorine atom, and the methyl ester group.

Both bromine and chlorine are ortho-, para-directing deactivators. They withdraw electron density from the ring inductively, making it less reactive towards electrophiles, but they can donate electron density through resonance to the ortho and para positions, directing incoming electrophiles to these sites. The methyl ester group is a meta-directing deactivator, withdrawing electron density from the ring through both inductive and resonance effects.

The combined directing effects of these three substituents will determine the position of substitution. The positions ortho and para to the halogens are also meta to the ester group. Therefore, incoming electrophiles are expected to substitute at the positions influenced by the competing directing effects. For instance, in nitration reactions of substituted benzoates, the nitro group is typically directed to the meta position relative to the ester group. rsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The halogen atoms on this compound provide reactive handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. quora.comnih.gov This reaction is widely used for the formation of biaryl compounds. This compound, possessing both bromo and chloro substituents, can potentially undergo selective coupling. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the bromo position under carefully controlled conditions. nih.gov

A typical Suzuki-Miyaura coupling protocol for an aryl bromide would involve the following components:

ComponentExampleRole
Aryl HalideThis compoundSubstrate
Boronic AcidPhenylboronic acidCoupling Partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyst
LigandPPh₃, SPhos, XPhosStabilizes catalyst, influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid
SolventToluene (B28343), Dioxane, THF, DMFReaction medium

This table represents a generalized protocol. Specific conditions such as temperature, reaction time, and catalyst loading would need to be optimized for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This reaction is a reliable method for the synthesis of substituted alkynes. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond in this compound would likely allow for selective coupling at the bromine position. nih.gov

A general protocol for a Sonogashira coupling reaction is outlined below:

ComponentExampleRole
Aryl HalideThis compoundSubstrate
Terminal AlkynePhenylacetyleneCoupling Partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst
Copper(I) Co-catalystCuICo-catalyst
BaseEt₃N, i-Pr₂NHSolvent and base
SolventTHF, DMFCo-solvent (if needed)

This table represents a generalized protocol. Specific conditions would require optimization for the specific substrate and alkyne.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of aryl amines from aryl halides. wikipedia.org For a substrate such as this compound, which possesses two different halogen atoms, the selective amination at either the C-Br or C-Cl bond is a key consideration. The reactivity of aryl halides in the Buchwald-Hartwig reaction generally follows the trend of C-I > C-Br > C-Cl, which is attributed to the bond dissociation energies of the carbon-halogen bonds.

Given this reactivity trend, the selective amination of this compound would be expected to occur preferentially at the C-Br bond over the C-Cl bond. This selectivity allows for the synthesis of methyl 3-amino-4-chlorobenzoate derivatives while leaving the chloro-substituent available for subsequent transformations.

The successful implementation of a Buchwald-Hartwig amination strategy for this compound hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The choice of ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, have been shown to be effective in promoting the amination of aryl bromides. nih.gov

The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). researchgate.net The base facilitates the deprotonation of the amine and the subsequent formation of the palladium-amido complex. The reaction is typically carried out in aprotic, non-polar solvents like toluene or dioxane. libretexts.org

Below is a representative table of reaction conditions that could be explored for the selective Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂).

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield of Methyl 3-amino-4-chlorobenzoate derivative (%)
1Pd(OAc)₂XPhosNaOtBuToluene10092
2Pd₂(dba)₃SPhosKOtBuDioxane11088
3Pd(OAc)₂RuPhosCs₂CO₃Toluene10085
4Pd₂(dba)₃BINAPNaOtBuToluene10075

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond. nih.gov The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituents on the molecule. chemistryviews.org

In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. However, due to its greater polarizability, the bromine atom is expected to be a stronger halogen bond donor than the chlorine atom. The presence of electron-withdrawing groups, such as the methoxycarbonyl group (-COOCH₃) and the halogens themselves, can enhance the positive character of the σ-hole on both the bromine and chlorine atoms, thereby strengthening their halogen bonding capabilities. chemistryviews.org

The influence of halogen bonding on the reactivity of this compound can manifest in several ways. In the solid state, halogen bonding can direct the crystal packing and influence the conformation of the molecule. In solution, halogen bonding interactions with solvents or reagents can affect the reaction rates and selectivities. For instance, in a reaction involving a nucleophilic attack on the aromatic ring, the formation of a halogen bond could potentially increase the electrophilicity of the carbon atom attached to the halogen, thereby activating it towards substitution.

The relative strength of halogen bonds formed by different halogen bond donors with a common Lewis base can be quantified by their interaction energies. The following table provides a theoretical comparison of the halogen bond interaction energies for this compound with a model Lewis base, such as ammonia (B1221849) (NH₃).

Halogen Bond DonorLewis BaseInteraction Energy (kcal/mol)Bond Length (Å)
This compound (Br)NH₃-4.22.95
This compound (Cl)NH₃-2.83.10

These theoretical values illustrate the expected stronger halogen bonding interaction involving the bromine atom compared to the chlorine atom. This difference in halogen bond strength could be exploited to achieve regioselective reactions on the molecule.

Applications in Advanced Organic Synthesis

Utility as an Intermediate for Complex Molecular Architectures

The strategic placement of bromo and chloro substituents on the methyl benzoate (B1203000) core renders Methyl 3-bromo-4-chlorobenzoate an ideal intermediate for constructing highly substituted, complex molecular frameworks. Polysubstituted aromatic rings are core components of numerous functional materials and biologically active compounds. The ability to selectively functionalize the C-Br and C-Cl bonds through sequential reactions enables chemists to introduce different molecular fragments in a controlled, stepwise manner.

This step-by-step approach is crucial for building intricate molecular architectures where the precise placement of functional groups is essential for the target molecule's properties. The compound serves as a scaffold, allowing for the programmed installation of substituents through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This controlled derivatization is a key strategy for accessing novel tetrasubstituted aromatic compounds that would be difficult to synthesize through other methods.

Building Block in the Synthesis of Pharmaceutical Intermediates

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and drug discovery. This compound and its isomers serve as important starting materials in the synthesis of various pharmaceutical intermediates. indiamart.comchemimpex.com The benzene (B151609) ring of this compound can be found as a central scaffold in a variety of therapeutic agents.

Research has shown that related isomers, such as Methyl 4-bromo-3-chlorobenzoate, are used as reactants in the preparation of complex heterocyclic systems like oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are investigated as histone deacetylase (HDAC) inhibitors. chemicalbook.com HDAC inhibitors are a class of compounds being explored for cancer therapy. The synthetic utility of this compound is analogous, providing a platform for developing novel therapeutic agents by allowing for the introduction of pharmacologically important functional groups onto the aromatic ring. chemimpex.comnbinno.com

Precursor for Agrochemical Compounds and Derivatives

In addition to its role in pharmaceuticals, this compound is a valuable precursor in the agrochemical industry. indiamart.comalzchem.com The development of new pesticides, herbicides, and fungicides often relies on the synthesis of novel organic molecules with specific biological activities. The halogenated phenyl group is a common feature in many active agrochemical compounds, contributing to their efficacy and metabolic stability. This compound provides a convenient starting point for synthesizing a library of derivatives, where the bromo and chloro positions can be modified to fine-tune the biological activity and environmental profile of the target agrochemical. indiamart.comchemimpex.com

Strategies for Regioselective Functionalization and Derivatization

The primary synthetic value of this compound lies in the potential for regioselective functionalization. The term "regioselective" refers to the ability to control which specific position on the molecule reacts. This control is possible due to the differing reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in palladium-catalyzed cross-coupling reactions.

The C-Br bond is more susceptible to oxidative addition to a palladium(0) complex than the C-Cl bond. This reactivity difference allows chemists to selectively perform a reaction at the bromine-substituted position (C3) while leaving the chlorine-substituted position (C4) intact. This initial transformation can be followed by a second, different coupling reaction at the C4 position, often by employing more reactive catalysts or harsher reaction conditions to activate the stronger C-Cl bond. This orthogonal, stepwise approach is a powerful tool for creating diverse and complex molecules from a single starting material.

Common cross-coupling reactions that can be employed in a regioselective manner include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkyne functional group.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

This strategy allows for the synthesis of a wide array of trisubstituted and tetrasubstituted benzene derivatives, which are key intermediates for pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Interactive Data Tables

Compound Properties

PropertyValueSource
CAS Number 107947-17-1 labshake.comoakwoodchemical.com
Molecular Formula C₈H₆BrClO₂ oakwoodchemical.com
Molecular Weight 249.49 g/mol oakwoodchemical.com
MDL Number MFCD09751943 oakwoodchemical.com

Regioselective Functionalization Strategy

StepPosition of ReactionBond TargetedTypical Reaction TypeDescription
1 C3C-BrSuzuki, Heck, Sonogashira, etc.The more reactive C-Br bond is functionalized first under standard palladium-catalyzed conditions, leaving the C-Cl bond unaffected.
2 C4C-ClSuzuki, Buchwald-Hartwig, etc.The less reactive C-Cl bond is targeted in a second step, often requiring more forcing conditions (e.g., different ligand, higher temperature) to achieve reaction.

Research Focus in Medicinal Chemistry

Design and Synthesis of Potential Biologically Active Molecules

Methyl 3-bromo-4-chlorobenzoate serves as a crucial starting material or intermediate in the design and synthesis of a variety of potentially biologically active molecules. smolecule.com Its substituted benzene (B151609) ring structure is a versatile scaffold that medicinal chemists can modify to create novel compounds with desired therapeutic properties. The presence of the bromo and chloro substituents, along with the methyl ester group, provides multiple reactive sites for chemical derivatization.

The synthesis of more complex molecules from this compound often involves nucleophilic substitution reactions, where the bromine atom is displaced, or reactions involving the ester group, such as hydrolysis followed by amide bond formation. smolecule.comnih.gov For instance, it has been used as a precursor in the synthesis of N'-(1-phenylethylidene)-benzohydrazide derivatives, which have been investigated as inhibitors of biological targets. salariuspharma.com The general approach involves converting the methyl ester to a hydrazide, which can then be reacted with various ketones or aldehydes to generate a library of compounds for biological screening.

Another synthetic strategy involves the coupling of the core structure with other chemical moieties. For example, a derivative, methyl 2-amino-5-bromo-4-chlorobenzoate, was used in a coupling reaction with 4-tert-butylbenzoyl chloride to produce a precursor for a probe compound investigated as a hexokinase inhibitor. nih.gov This highlights the role of the halogenated benzoate (B1203000) scaffold in building larger, more complex molecules with specific biological targets in mind.

The following table provides an overview of representative biologically active molecules synthesized using this compound or its close derivatives as a starting material.

Starting MaterialSynthetic TransformationResulting Compound ClassInvestigated Biological Activity
This compoundEster hydrolysis, hydrazide formation, condensationN'-(1-phenylethylidene)-benzohydrazidesLSD1 Inhibition
Methyl 2-amino-5-bromo-4-chlorobenzoateAmide coupling, ester hydrolysisSubstituted benzamidesHexokinase Inhibition
3-Bromo-4-chlorobenzoic acid (from hydrolysis of the ester)Amide coupling with L-cysteine methyl esterAmide derivativesAntimicrobial, Antileishmanial

Role as a Scaffold for Enzyme Inhibitor Development

The chemical structure of this compound makes it an attractive scaffold for the development of enzyme inhibitors. smolecule.com The di-substituted phenyl ring can be tailored to fit into the binding pockets of various enzymes, while the ester group provides a handle for introducing functionalities that can interact with key amino acid residues.

Research has demonstrated the utility of this scaffold in the development of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. salariuspharma.com In these studies, the benzohydrazide (B10538) derivatives synthesized from this compound were shown to inhibit LSD1 activity. The core phenyl ring of the scaffold is believed to occupy a hydrophobic pocket within the enzyme's active site.

Furthermore, derivatives of benzoic acid, the parent structure of this compound, are known to possess enzyme inhibition activities. researchgate.net For example, halo-substituted mixed ester/amide-based derivatives have been investigated as inhibitors of jack bean urease. nih.gov While not directly starting from this compound, these studies underscore the potential of the halogenated benzoic acid framework as a foundation for designing potent enzyme inhibitors. The specific positioning of the bromo and chloro atoms on the phenyl ring can significantly influence the binding affinity and selectivity of the resulting inhibitors.

Investigation of Inherent Biological Activities and Potential Therapeutic Agents

While often used as a building block, there is also interest in the inherent biological activities of this compound and its derivatives as potential therapeutic agents. smolecule.com The unique electronic properties conferred by the halogen substituents can influence how these molecules interact with biological systems.

Exploration of Antimicrobial Properties of Derivatives

A significant area of investigation is the antimicrobial potential of derivatives synthesized from the this compound scaffold. The introduction of different functional groups onto this core structure has led to the discovery of compounds with activity against various microbial strains.

A study on amide derivatives synthesized from substituted benzoic acids, including those with bromo and chloro substitutions, revealed notable antibacterial and antileishmanial activities. tandfonline.com For instance, an amide derivative incorporating a bromine atom at the para-position of the aromatic ring showed significant inhibition zones against Staphylococcus aureus. tandfonline.com This suggests that the presence and position of halogen atoms are critical for the antimicrobial efficacy of these compounds.

The following table summarizes the antimicrobial activity of some derivatives related to the this compound structure.

Compound Derivative ClassTest OrganismActivityReference
Amide derivatives of 4-bromobenzoic acidStaphylococcus aureus19 mm inhibition zone tandfonline.com
Amide derivatives of 4-bromobenzoic acidEscherichia coli13 mm inhibition zone tandfonline.com
Amide derivatives of 3-chlorobenzoic acidLeishmania tropicaIC50: 0.68 ± 0.12 µg/mL tandfonline.com

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into how different structural modifications impact their therapeutic potential.

In the context of antimicrobial agents, the nature and position of substituents on the aromatic ring have been shown to have a noticeable effect on the antibacterial activity. tandfonline.com For example, in a series of amide derivatives, a compound with a bromine substituent at the para-position (AL-2) exhibited a larger inhibition zone against Staphylococcus aureus compared to the unsubstituted analog (AL-1). tandfonline.com This indicates that the presence of the halogen is beneficial for activity against this bacterium.

For antileishmanial activity, the introduction of halogens like chlorine and bromine has also been shown to have a significant effect. tandfonline.com An amide derivative with a bromine substituent at position 4 of the aromatic ring (AL-2) and another with a chlorine substituent at position 3 (AL-6) both showed greater activity against Leishmania tropica than the unsubstituted counterpart. tandfonline.com

The following table details the structure-activity relationships observed in a series of amide derivatives.

Compound IDAromatic Ring SubstitutionAntibacterial Activity (Inhibition Zone in mm) vs. S. aureusAntileishmanial Activity (IC50 in µg/mL) vs. L. tropica
AL-1Unsubstituted150.74 ± 0.10
AL-24-Bromo190.68 ± 0.09
AL-63-ChloroNot specified0.68 ± 0.12

These SAR findings are instrumental in guiding the design of more potent antimicrobial and antileishmanial agents based on the this compound scaffold.

Contributions to Materials Science Research

Incorporation into Novel Polymeric Architectures and Functional Materials

The structure of Methyl 3-bromo-4-chlorobenzoate makes it a prime candidate for the synthesis of advanced polymers through various polymerization techniques. The presence of two distinct halogen atoms (bromine and chlorine) on the benzene (B151609) ring opens up possibilities for selective and sequential chemical transformations, enabling the construction of complex and well-defined polymer chains.

One of the most promising routes for incorporating this compound into polymeric structures is through transition metal-catalyzed cross-coupling reactions. Techniques such as Suzuki-Miyaura, Sonogashira, and Heck coupling are powerful methods for forming carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers. wikipedia.orgorganic-chemistry.orgrsc.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net In these reactions, the carbon-halogen bonds of this compound can react with a variety of organometallic or unsaturated organic compounds to build up a polymer backbone. For instance, in a Suzuki-Miyaura polymerization, the compound could be coupled with a diboronic acid ester to yield a polyester-type material. organic-chemistry.orgrsc.org Similarly, a Sonogashira coupling with a di-alkyne would lead to the formation of a polymer containing rigid phenylene-ethynylene units, which are often sought after for their optoelectronic properties. wikipedia.orglibretexts.orgorganic-chemistry.org

The ester functional group also provides a handle for creating polyesters and polyamides. researchgate.net Through polycondensation reactions, where the methyl ester group reacts with a diol or a diamine, this compound can be integrated into the main chain or as a side group of the polymer. This allows for the introduction of the halogenated aromatic moiety into a variety of polymer systems, thereby imparting specific properties.

Furthermore, the principles of chain-growth polycondensation, which have been successfully applied to similar aminobenzoate monomers, suggest a potential pathway for the controlled polymerization of derivatives of this compound to produce polyamides with well-defined molecular weights and low polydispersity. researchgate.net

Development of Advanced Materials with Tunable Properties

The incorporation of this compound into materials offers a route to fine-tuning their physical and chemical properties. The halogen atoms, bromine and chlorine, are known to influence several key characteristics of a material, including its thermal stability, flame retardancy, and electronic properties. The specific substitution pattern on the aromatic ring of this compound is a critical factor in determining its reactivity and, consequently, the properties of the resulting material. wikipedia.org

The development of liquid crystalline polymers is an area where halogenated benzoic acid derivatives have shown significant promise. researchgate.net The rigid, planar structure of the aromatic core of this compound is conducive to the formation of liquid crystalline phases. By incorporating this unit into a polymer backbone, it is possible to create materials that exhibit self-ordering behavior, which is essential for applications in optical films and high-strength fibers. The properties of these liquid crystalline polymers can be tuned by altering the comonomers used in the polymerization, allowing for precise control over the melting and clearing temperatures of the liquid crystalline phases.

Investigation of Halogenated Aromatic Scaffolds in Material Design

The study of materials derived from this compound contributes to the broader understanding of how halogenated aromatic scaffolds influence material properties. Aromatic and heterocyclic compounds are fundamental building blocks in materials science, and the introduction of halogen atoms significantly modifies their electronic properties and reactivity. rsc.org

Research into the reactivity of compounds like this compound in cross-coupling reactions provides valuable data for designing new synthetic strategies for functional polymers. rsc.org The selective activation of the carbon-bromine bond over the carbon-chlorine bond, for example, is a well-established principle that can be exploited to create complex, multifunctional materials.

The investigation of such halogenated building blocks is also critical for understanding structure-property relationships in materials. By systematically varying the halogen substitution pattern on the aromatic ring, researchers can gain insights into how these changes affect properties such as conductivity, luminescence, and thermal stability. This knowledge is essential for the rational design of new materials with tailored functionalities for a wide range of applications, from electronics to aerospace.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-bromo-4-chlorobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming the substitution pattern on the benzene (B151609) ring and identifying the methyl ester group.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a publicly available, experimentally determined ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected spectrum would provide key structural information. The aromatic region would display signals corresponding to the three protons on the benzene ring. Their chemical shifts, multiplicities (e.g., doublet, doublet of doublets), and coupling constants would be indicative of their relative positions and the influence of the bromo, chloro, and methyl carboxylate substituents. A singlet peak corresponding to the three protons of the methyl ester group would also be expected, typically appearing in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, a specific, experimentally verified ¹³C NMR spectrum for this compound is not available in the public domain based on the conducted searches. A ¹³C NMR spectrum would be expected to show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen and ester functional groups.

Mass Spectrometry (MS) Analysis for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a critical tool for the confirmation of the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules. While specific ESI-MS data for this compound was not found in the searched literature, this technique would be expected to show a prominent signal for the protonated molecule [M+H]⁺. Given the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak would be characteristic, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) Integration

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) combines the separation capabilities of HPLC with the detection power of MS. This integrated technique is invaluable for the analysis of complex mixtures and for confirming the purity of compounds. In the context of this compound, HPLC would be used to separate the compound from any starting materials, byproducts, or impurities. The subsequent MS analysis would then provide mass-to-charge ratio information, confirming the identity of the eluted peak as this compound. While specific HPLC-MS application data for this compound was not identified, it remains a standard and essential technique for its analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Functional Group **Expected Absorption Range (cm⁻¹) **
C=O (Ester)1720-1740
C-O (Ester)1200-1300
C-H (Aromatic)3000-3100
C=C (Aromatic)1450-1600
C-Cl600-800
C-Br500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within this compound. The absorption of UV or visible radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. tanta.edu.eg

In this compound, the primary chromophore is the substituted benzene ring, along with the carbonyl group (C=O) of the ester. The absorption bands observed in the UV spectrum arise from transitions of π and non-bonding (n) electrons to anti-bonding π* orbitals. shu.ac.ukyoutube.com

Key electronic transitions for this molecule include:

π → π Transitions:* These transitions are associated with the π-electron system of the aromatic ring and the carbonyl group. They are typically of high intensity and occur at shorter wavelengths. For substituted benzenes, these transitions result in characteristic absorption bands. cdnsciencepub.com

n → π Transitions:* This transition involves the promotion of an electron from a non-bonding orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. youtube.comslideshare.net These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk

The presence of bromine and chlorine atoms (halogens) and the methyl ester group on the benzene ring act as auxochromes, which can modify the absorption characteristics of the primary chromophore. These substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift or red shift) or shorter wavelengths (hypsochromic shift or blue shift) and can also affect the intensity of the absorption. tanta.edu.eg For instance, the electronic effects of substituents on benzoic acids are known to influence their UV spectra. cdnsciencepub.com

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength RegionRelative Intensity
π → πBenzene Ring, Carbonyl Group200 - 300 nmHigh
n → πCarbonyl Group> 280 nmLow

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound is not widely published, analysis of closely related compounds, such as Methyl 4-bromo-3-hydroxybenzoate and Methyl 4-bromobenzoate (B14158574), provides insight into the type of data that would be obtained. nih.govresearchgate.net The analysis would reveal the planarity of the benzene ring and the orientation of the methyl ester and halogen substituents relative to the ring. researchgate.net Furthermore, it would elucidate any significant intermolecular interactions, such as halogen bonds (e.g., Br···O) or other non-covalent forces that stabilize the crystal packing. nih.govresearchgate.net

A typical crystallographic analysis would yield a set of data defining the unit cell and the atomic positions within it.

Table 2: Illustrative Crystallographic Data for a Related Halogenated Benzoate (B1203000) Compound (Methyl 4-bromo-3-hydroxybenzoate) nih.gov

ParameterValue
Chemical FormulaC₈H₇BrO₃
Molecular Weight231.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812 (4)
b (Å)6.317 (2)
c (Å)12.490 (5)
β (°)100.164 (6)
Volume (ų)839.7 (5)
Z (molecules/unit cell)4

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities that may arise during its synthesis, such as starting materials, by-products, or degradation products.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It is well-suited for determining the purity of this compound and for identifying any volatile organic impurities. ijpsonline.com In GC, the sample is vaporized and separated based on its partitioning between a stationary phase (within a capillary column) and a mobile gas phase (carrier gas). thermofisher.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification. GC-MS is particularly useful as it provides structural information about the impurities, facilitating their identification. thermofisher.com

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis

ParameterTypical Condition
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 320 °C at 20 °C/min)
DetectorFID or MS

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. njlabs.com It is widely used for the analysis of benzoate derivatives and other aromatic compounds. nih.govhelixchrom.comajast.netnih.gov The most common mode for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ajast.netsielc.com Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically employed, set to a wavelength where the compound exhibits strong absorbance. nih.gov

HPLC is critical for quantifying the main component and detecting less volatile impurities or those present at low levels. njlabs.com

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water/Buffer
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at λmax (e.g., 235 nm)
Injection Volume10 - 20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. coresta.org The enhanced resolving power of UPLC is particularly advantageous for separating structurally similar impurities, such as positional isomers, which may be difficult to resolve using standard HPLC methods. sielc.com For this compound, UPLC could efficiently separate it from potential isomers like Methyl 4-bromo-3-chlorobenzoate, providing a more accurate purity profile in a fraction of the time. coresta.org

Table 5: Comparison of Typical HPLC and UPLC Performance Characteristics

FeatureConventional HPLCUPLC
Particle Size3 - 5 µm< 2 µm
ResolutionGoodVery High
Analysis Time10 - 30 min1 - 5 min
System PressureLower (1000-4000 psi)Higher (6000-15000 psi)
Solvent ConsumptionHigherLower

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic and structural properties of molecules. For Methyl 3-bromo-4-chlorobenzoate, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze its electronic landscape. orientjchem.orgresearchgate.net

The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its ground state. researchgate.net For halogenated benzenes, calculated bond lengths are often slightly larger than experimental values, a known effect of calculations being performed on molecules in a gaseous phase versus the solid phase of experimental data. researchgate.net

Electronic property analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of chemical reactivity, kinetic stability, and electronic transport characteristics. A smaller energy gap generally implies higher reactivity. For related halogenated benzoate (B1203000) esters, HOMO-LUMO gaps are typically moderate, suggesting reasonable stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative oxygen, chlorine, and bromine atoms would create regions of negative potential, while the hydrogen atoms and parts of the aromatic ring would exhibit positive potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is representative, based on calculations for structurally similar compounds like halogenated benzoic acids and esters.)

ParameterRepresentative ValueSignificance
HOMO Energy~ -6.8 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability
Dipole Moment~ 1.6 DMeasures the molecule's overall polarity

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into intermolecular interactions, conformational dynamics, and behavior in solution. mdpi.com

These simulations can model how molecules of the compound interact with each other in a condensed phase, revealing the nature and strength of non-covalent interactions such as halogen bonding (involving Br and Cl), hydrogen bonding, and π-π stacking. researchgate.netrsc.org By analyzing the radial distribution functions and interaction energies between molecules, the preferred modes of molecular packing in a solid or liquid state can be predicted. Hirshfeld surface analysis is another powerful tool often used in conjunction with crystal structures to quantify and visualize these intermolecular contacts. rsc.org

When simulating the compound in a solvent, MD can elucidate solvation effects and the stability of the solute-solvent system. science.gov Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess conformational stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent environment. mdpi.com Such simulations are crucial for predicting how the compound will behave in different chemical environments, for instance, during a chemical reaction or a purification process like recrystallization.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, these analyses can predict its reactivity in various transformations.

The compound possesses several reactive sites: the ester group, which can undergo hydrolysis or transesterification, and the carbon-halogen bonds (C-Br and C-Cl), which can participate in nucleophilic aromatic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling. The bromomethyl group in a related isomer is a known electrophilic site for nucleophilic substitution.

Quantum chemical methods, particularly DFT, can be used to model the potential energy surface of a proposed reaction. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway and activation energy barriers can be determined. nih.gov This allows for a theoretical assessment of the reaction's feasibility and kinetics. For example, in a Suzuki coupling reaction at the C-Br position, calculations could model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. Similarly, for a nucleophilic substitution reaction, the calculations would model the formation of the Meisenheimer complex (an intermediate) and the subsequent departure of the halide leaving group. This theoretical approach provides a deeper understanding of the factors controlling the reaction's outcome and selectivity.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, DFT calculations can simulate its vibrational spectra (Infrared and Raman). orientjchem.org

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, C=O stretching, or ring bending modes. researchgate.net

Conformational analysis is another key aspect of theoretical studies. While the benzene (B151609) ring is rigid, rotation around the C-C and C-O single bonds connecting the ester group to the ring can lead to different conformers. By calculating the relative energies of these different spatial arrangements, the most stable conformer (the one with the global minimum energy) can be identified. orientjchem.org This information is vital for understanding the molecule's predominant shape, which influences its physical properties and reactivity.

Table 2: Representative Predicted Vibrational Frequencies (Scaled) (Note: This table is illustrative, based on data from similar compounds like 1-bromo-4-chlorobenzene (B145707) and 4-bromo-3-methylbenzonitrile. orientjchem.orgresearchgate.netresearchgate.net The assignments are based on PED analysis.)

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3100ν(C-H)Aromatic C-H Stretch
~1725ν(C=O)Carbonyl Stretch
~1580ν(C-C)Aromatic Ring Stretch
~1280ν(C-O)Ester C-O Stretch
~1100ν(C-Cl)C-Cl Stretch
~1050β(C-H)In-plane C-H Bend
~820γ(C-H)Out-of-plane C-H Bend
~670ν(C-Br)C-Br Stretch

Environmental Aspects and Degradation Studies

Biodegradation Pathways of Halogenated Benzoate (B1203000) Esters

The biodegradation of halogenated benzoates can proceed through several microbial strategies, primarily involving the cleavage of the carbon-halogen bond. scispace.comnih.gov These processes can occur under both aerobic and anaerobic conditions, with the latter being particularly significant for highly chlorinated compounds. scispace.comnih.gov For a compound like Methyl 3-bromo-4-chlorobenzoate, the initial step would likely involve the hydrolysis of the ester group to form 3-bromo-4-chlorobenzoate, which then enters dehalogenation pathways.

Under anaerobic conditions, reductive dehalogenation is a predominant initial step in the breakdown of many halogenated aromatic compounds. epa.govasm.org This process involves the replacement of a halogen atom with a hydrogen atom and is catalyzed by microbial consortia. epa.govnih.gov For di-halogenated benzoates, this process can be sequential. For instance, studies on dichlorobenzoates have shown that microbial consortia can remove chlorine atoms one by one. nih.gov A methanogenic consortium, for example, was found to dehalogenate 2,6-dichlorobenzoate (B1236402) and 2,4-dichlorobenzoate, with both ortho chlorines being removed from the former. nih.gov

The acclimation period, the time required before significant dehalogenation is observed, can range from weeks to months and is characteristic of the specific compound. epa.govnih.gov This lag phase represents an induction period for the necessary enzymes. epa.gov Once acclimated, microbial populations can degrade new additions of the compound without a lag. nih.gov In the case of 3-bromo-4-chlorobenzoate, it is plausible that microbial consortia would first target one of the halogen substituents, likely the bromine due to its lower bond energy compared to chlorine, followed by the removal of the second halogen. Research on other halogenated benzoates has shown that the position of the halogen influences the rate and success of dehalogenation. nih.gov

Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. asm.orgwur.nl This mechanism has been well-documented for certain halogenated compounds, particularly under aerobic conditions, but can also occur anaerobically. wur.nloup.com For example, the degradation of 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate (B8730719) is a known hydrolytic dehalogenation pathway in various bacteria. wur.nlnih.gov

The process often requires the initial activation of the carboxyl group to a coenzyme A (CoA) thioester. asm.orgpsu.edu For instance, the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA is catalyzed by a specific dehalogenase. asm.orgoup.com While genes for this process have been extensively studied in aerobic organisms, there is evidence they can be expressed in denitrifying bacteria under anaerobic conditions. oup.com Alcaligenes denitrificans NTB-1 has been shown to hydrolytically dehalogenate 4-chloro-, 4-bromo-, and 4-iodobenzoate (B1621894) to 4-hydroxybenzoate. nih.gov It is conceivable that 3-bromo-4-chlorobenzoate could undergo a similar hydrolytic process, where either the bromine or chlorine atom is replaced by a hydroxyl group, a critical step toward ring cleavage and mineralization. wur.nl

Photodegradation Mechanisms and Environmental Transformation

Photochemical processes are a significant abiotic pathway for the transformation of halogenated aromatic compounds in the environment, particularly in the atmosphere and surface waters. copernicus.orgcopernicus.org These reactions are influenced by factors such as sunlight intensity, temperature, humidity, and the presence of other atmospheric components. copernicus.orgbohrium.com

For halogenated polycyclic aromatic hydrocarbons (XPAHs), studies have shown that photoirradiation significantly enhances their transformation. copernicus.orgcopernicus.org The degradation rates are influenced by the parent aromatic structure and the type of halogen, with brominated compounds often degrading faster than chlorinated ones. copernicus.orgcopernicus.org The proposed mechanism often involves dehalogenation followed by oxidation. copernicus.orgbohrium.com It is likely that this compound, when exposed to sunlight, would undergo photolysis, leading to the cleavage of the carbon-halogen bonds. This process can be direct, through the absorption of UV radiation, or indirect, mediated by photosensitizing species present in the environment. researchgate.net The ultimate products would be less halogenated and potentially more biodegradable intermediates.

Table 1: Factors Influencing Phototransformation of Halogenated Aromatic Hydrocarbons
FactorInfluence on Transformation RateReference
Photoirradiation Significantly accelerates transformation compared to dark conditions. copernicus.org, copernicus.org
Halogen Type Brominated compounds tend to transform faster than chlorinated compounds. copernicus.org, copernicus.org
Temperature Increased temperature generally accelerates the transformation process. copernicus.org, bohrium.com
Humidity Transformation rates can be influenced by humidity levels, with an observed peak at around 45% for some XPAHs. copernicus.org, bohrium.com
Oxidants Increased concentrations of reactive oxygen species enhance transformation. copernicus.org, bohrium.com

Environmental Fate Modeling and Prediction of Persistence

Environmental fate models are crucial tools for predicting the behavior, distribution, and persistence of chemicals like this compound. defra.gov.uknih.gov These models, often multi-compartmental, integrate data on a chemical's physical-chemical properties, transport, and transformation processes to simulate its fate in various environmental compartments such as air, water, soil, and biota. nih.govresearchgate.net

Potential for Bioremediation and Environmental Detoxification

Bioremediation strategies leverage the metabolic capabilities of microorganisms to detoxify contaminated environments. epa.gov For sites contaminated with halogenated benzoates, bio-stimulation and bio-augmentation are promising approaches. This can involve stimulating the growth of indigenous microbial populations capable of dehalogenation by providing necessary nutrients or electron donors. epa.gov

A key concept in the bioremediation of halogenated compounds is "cross-acclimation," where the introduction of a specific halogenated compound can enrich for microbial populations that are also capable of degrading other, more persistent halogenated contaminants. dss.go.th For instance, studies have shown that certain brominated and iodinated benzoates can effectively "prime" or stimulate the microbial dechlorination of highly persistent PCBs. dss.go.thosti.gov Specifically, 4-bromobenzoate (B14158574) and 2,5-dibromobenzoate have been shown to initiate PCB dechlorination. dss.go.thosti.gov This suggests that this compound, or its degradation intermediate 3-bromo-4-chlorobenzoate, could potentially be used to enrich for dehalogenating microorganisms in contaminated soils and sediments, thereby enhancing the detoxification of other organohalide pollutants. The resulting dehalogenated products, such as benzoate, are generally less toxic and more readily degraded by a wider range of microorganisms. epa.govethz.ch

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-bromo-4-chlorobenzoate?

Answer:
The synthesis typically involves sequential halogenation and esterification of a benzoic acid derivative. A general approach includes:

Halogenation : Direct bromination and chlorination of methyl 4-chlorobenzoate using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeCl₃) to achieve regioselectivity at the 3- and 4-positions.

Esterification : If starting from 3-bromo-4-chlorobenzoic acid, use methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

  • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purify via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Advanced: How can regiochemical ambiguities in the halogenation of this compound be resolved?

Answer:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. To address this:

  • Use DFT calculations to predict preferred substitution sites based on electron density maps.
  • Validate experimentally via ¹H/¹³C NMR : Compare coupling constants and chemical shifts with reference data (e.g., methyl 4-bromo-3-chlorobenzoate in ).
  • X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (ester carbonyl at ~165 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 249 (C₈H₆BrClO₂).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does steric hindrance from the bromo and chloro substituents influence reactivity in cross-coupling reactions?

Answer:
The ortho-chloro and meta-bromo groups create steric and electronic barriers:

  • Suzuki-Miyaura Coupling : Low yields occur with bulky arylboronic acids; optimize using Pd(OAc)₂/XPhos in THF at 60°C.
  • Buchwald-Hartwig Amination : Use t-BuBrettPhos as a ligand to mitigate steric effects.
  • Competitive Pathways : Bromine’s higher electronegativity may favor oxidative addition over chlorine in Pd-mediated reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard).
  • Storage : Keep at 4–8°C in airtight containers to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational modeling predict the compound’s metabolic stability in drug discovery?

Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (2.8) and CYP450 inhibition.
  • Docking Studies : Compare binding affinities with cytochrome P450 isoforms (e.g., CYP3A4).
  • Metabolite Identification : Simulate phase I/II metabolism via MetaSite to prioritize in vitro assays .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/Water : Dissolve the compound in hot ethanol (70°C), then add water dropwise until cloudiness appears. Cool to 4°C for crystal growth.
  • Hexane/Ethyl Acetate : Use a 3:1 ratio for column chromatography (Rf ~0.4 on silica TLC) .

Advanced: What strategies mitigate competing side reactions during nucleophilic aromatic substitution?

Answer:

  • Microwave-Assisted Synthesis : Shorten reaction times (10–15 min at 120°C) to minimize hydrolysis of the ester group.
  • Protecting Groups : Temporarily protect the ester with tert-butyl groups if using strong nucleophiles (e.g., amines).
  • Kinetic Control : Use low temperatures (-20°C) and slow addition of nucleophiles to favor mono-substitution .

Basic: How does this compound compare structurally to its analogs in biological activity?

Answer:

  • Methyl 3-chloro-4-bromobenzoate : Higher lipophilicity (logP +0.3) enhances membrane permeability.
  • Methyl 3-bromo-5-chlorobenzoate : Altered halogen positions reduce antimicrobial efficacy by 40% in Staphylococcus aureus assays .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Answer:
The ester group undergoes base-catalyzed hydrolysis to 3-bromo-4-chlorobenzoic acid.

  • Rate Studies : Pseudo-first-order kinetics (k = 0.12 h⁻¹ in 0.1M NaOH at 25°C).
  • Stabilization : Add 1% v/v glycerol to aqueous buffers or use non-polar solvents (e.g., DCM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-chlorobenzoate

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